molecular formula C14H10ClNO B1301146 9-(chloroacetyl)-9H-carbazole CAS No. 38002-61-8

9-(chloroacetyl)-9H-carbazole

Cat. No. B1301146
CAS RN: 38002-61-8
M. Wt: 243.69 g/mol
InChI Key: NIZUEICMEHKRKX-UHFFFAOYSA-N
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Description

The compound 9-(chloroacetyl)-9H-carbazole is an intermediate in organic synthesis, particularly in the preparation of various carbazole derivatives. It is obtained by the reaction of carbazole with chloroacetyl chloride. This intermediate plays a crucial role in the synthesis of compounds with potential antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of 9-(chloroacetyl)-9H-carbazole is a straightforward process involving the reaction of carbazole with chloroacetyl chloride to afford the chloroacetyl derivative. This compound can further react with hydrazine hydrate to yield N9-(hydrazinoacetyl)-carbazole. Subsequent reactions can lead to a variety of carbazole derivatives with potential applications in medicinal chemistry. The synthesis can be performed using conventional heating or microwave-assisted methods, which may offer advantages in terms of reaction speed and efficiency .

Molecular Structure Analysis

While the specific molecular structure analysis of 9-(chloroacetyl)-9H-carbazole is not detailed in the provided papers, the structure of related carbazole derivatives has been characterized using spectroscopic techniques and microanalytical data. For instance, a mu-chloro-bridged dinuclear ruthenium complex with 9H-carbazole has been described, showcasing the versatility of carbazole as a ligand in coordination chemistry. The complex forms one-dimensional linear chains of star-shaped edge-fused rings, stabilized by intermolecular interactions .

Chemical Reactions Analysis

9-(chloroacetyl)-9H-carbazole serves as a precursor for further chemical transformations. It can undergo condensation reactions with various aromatic aldehydes to form N9-(arylidene hydrazinoacetyl)-carbazoles. These compounds can then participate in cycloaddition reactions to yield azetidine derivatives. The reactivity of the chloroacetyl group and the ability to form stable heterocyclic structures highlight the chemical versatility of the 9-(chloroacetyl)-9H-carbazole scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(chloroacetyl)-9H-carbazole are not explicitly discussed in the provided papers. However, the properties of carbazole derivatives are generally influenced by their functional groups and molecular structure. The presence of the chloroacetyl group is likely to affect the compound's reactivity, boiling point, and solubility. The synthesized carbazole derivatives have been screened for antibacterial and antifungal activities, indicating their potential as bioactive molecules . Additionally, carbazole and its derivatives are known to be useful in material science, medicinal, and supramolecular chemistry due to their tunable properties .

Scientific Research Applications

Antimicrobial Activities

9H-carbazole derivatives have been synthesized for their potential as antimicrobial agents. For instance, compounds derived from 9H-carbazole exhibited promising antimicrobial activities, including antifungal and antibacterial properties. These derivatives include compounds that were tested against various microorganisms, showing notable efficacy (Salih, Salimon, & Yousif, 2016; Srivastava, Nema, & Srivastava, 2008; Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

Medicinal Chemistry and Natural Products

The carbazole scaffold is significant in medicinal chemistry due to its wide range of biological activities. Modifications of 9H-carbazole have led to derivatives with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These activities are attributed to the structural versatility and potential for chemical modifications of the carbazole nucleus (Tsutsumi, Gündisch, & Sun, 2016).

Environmental Science

In environmental science, the transformation of 9H-carbazole derivatives by bacterial strains has been explored for potential applications in bioremediation. These studies involve the investigation of bacterial biotransformation pathways of carbazole derivatives, highlighting the environmental relevance and potential for pollution mitigation (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Materials Science

In the field of materials science, carbazole derivatives have been studied for their applications in electronic and photonic materials. For example, the synthesis and optical characterization of novel carbazole Schiff bases revealed their potential as active emissive layers in organic light emitting diodes (OLEDs), demonstrating the importance of carbazole derivatives in the development of advanced materials (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

Bioinformatics

The exploration of carbazole derivatives in bioinformatics and computational pharmacology aims at identifying novel therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease. Through bioinformatics tools, new Schiff bases of carbazole derivatives were analyzed for their drug-like properties and potential as neuropsychiatric drugs, showcasing the integration of chemical synthesis and computational methods in drug discovery (Avram, Udrea, Nuță, Limban, Balea, Cǎproiu, Dumitrascu, Buiu, & Bordei, 2021).

properties

IUPAC Name

1-carbazol-9-yl-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUEICMEHKRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365277
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(chloroacetyl)-9H-carbazole

CAS RN

38002-61-8
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38002-61-8
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